molecular formula C14H8F6O3SSe B1608095 Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium CAS No. 129922-33-4

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

Cat. No. B1608095
M. Wt: 449.2 g/mol
InChI Key: JBCKNNSFQMKYGM-UHFFFAOYSA-M
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Description

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a chemical compound with the molecular formula C14H8F6O3S2 . It is used in the synthesis of substituted isoxazolines . It is available in white to pale brown crystalline powder or solid form .


Synthesis Analysis

While specific synthesis methods for “5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate” were not found, related compounds such as Methyl trifluoromethanesulfonate can be prepared in the laboratory by treating dimethyl sulfate with triflic acid .


Molecular Structure Analysis

The molecular weight of 5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is 402.332 .


Physical And Chemical Properties Analysis

5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate is a white to pale brown crystalline powder or solid .

Scientific Research Applications

18F-Trifluoromethylation of Unmodified Peptides

Trifluoromethanesulfonate derivatives, specifically the Umemoto reagent, facilitate the 18F-labeling of peptides, highlighting its application in the development of radiolabeled compounds for imaging technologies. This method allows for direct chemoselective labeling, showcasing its potential in biomedical research and diagnostic imaging (Stefan Verhoog et al., 2018).

Catalysis of Cationic Cyclisations

Trifluoromethanesulfonic acid has shown excellence in catalyzing 5-endo cyclisation of homoallylic sulfonamides, leading to the efficient formation of polycyclic systems. This application underlines the importance of trifluoromethanesulfonate in facilitating complex organic transformations, which are valuable in the synthesis of diverse organic compounds (Charlotte M. Haskins & D. Knight, 2002).

Ligand Species in Ruthenium(II) Complexes

Research into mixed chloride/trifluoromethanesulfonate ligand species within ruthenium(II) complexes unveils the nuanced roles these components play in the catalytic activity and stability of metal complexes. Such studies are crucial for the advancement of catalysis and the development of new materials (G. Santiso‐Quiñones & R. Rodríguez‐Lugo, 2013).

Amidation of Esters

The use of lanthanum trifluoromethanesulfonate as a catalyst for the direct amidation of esters underlines its significance in organic synthesis, particularly for the preparation of amides from esters and amines. This highlights its role in improving the efficiency and selectivity of synthetic pathways (H. Morimoto et al., 2014).

Safety And Hazards

While specific safety data for “5-(Trifluoromethyl)dibenzothiophenium trifluoromethanesulfonate” was not found, related compounds such as Methyl trifluoromethanesulfonate are known to be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

trifluoromethanesulfonate;5-(trifluoromethyl)dibenzoselenophen-5-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3Se.CHF3O3S/c14-13(15,16)17-11-7-3-1-5-9(11)10-6-2-4-8-12(10)17;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKNNSFQMKYGM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3[Se+]2C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F6O3SSe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380539
Record name 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

CAS RN

129922-33-4
Record name 5-(Trifluoromethyl)dibenzo[b,d]selenophen-5-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 2
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 3
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 4
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 5
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium
Reactant of Route 6
Trifluoromethanesulfonate; 5-(trifluoromethyl)dibenzoselenophen-5-ium

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